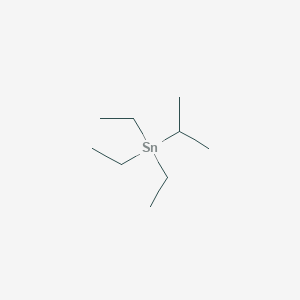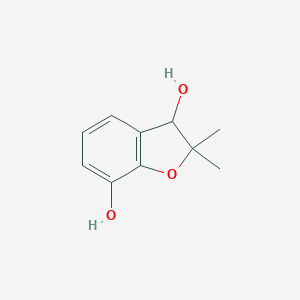
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-
Descripción general
Descripción
“3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-” is a chemical compound with the formula C10H12O3 . It is also known by other names such as 3-Hydroxycarbofuran phenol, Carbofuran-3-hydroxy-7-phenol, Carbofuran 7-phenol 3-oh, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-3,7-diol, 2,2-Dimethyl-3,7-dihydroxy-2,3-dihydrobenzofuran, and 3-Hydroxycarbofuran-7-ol .
Synthesis Analysis
This compound is a 7-phenol metabolite formed during the hydrolysis of carbofuran . It reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
As a carbamate ester, this compound is chemically similar to, but more reactive than amides . Like amides, it forms polymers such as polyurethane resins . It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.2005 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Pesticide Residue Analysis
This compound is a major metabolite of carbofuran, a widely used pesticide . It has been identified as a plant breakdown product that interferes with the analysis of pesticide residues . Therefore, it plays a crucial role in the development of more accurate methods for pesticide residue analysis.
Liquid Chromatography
The compound has been used in the analysis of carbofuran by variable-temperature control system using liquid chromatography . This application is significant in the field of analytical chemistry, particularly in the analysis of complex mixtures.
Synthesis of Aminoalkanol Derivatives
“3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-” has been used as a starting reagent in the preparation of aminoalkanol derivatives . These derivatives have potential applications in various fields, including pharmaceuticals and materials science.
Biological Activities
Benzofuran compounds, including this one, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential candidates for the development of new therapeutic agents.
Anti-Arrhythmic Drug Development
Benzofuran derivatives, including “2,2-dimethyl-3H-1-benzofuran-3,7-diol”, are represented by Amiodarone, which is used in the treatment of ventricular and supraventricular arrhythmias . This highlights the potential of this compound in the development of new anti-arrhythmic drugs.
β-Adrenergic Blocker Development
Another benzofuran derivative, Bufuralol, is a non-specific β-adrenergic blocker with an affinity for β1- and β2-adrenergic receptors . This suggests that “2,2-dimethyl-3H-1-benzofuran-3,7-diol” could potentially be used in the development of new β-adrenergic blockers.
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFSKAZCVPTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041324 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- | |
CAS RN |
17781-15-6 | |
| Record name | 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



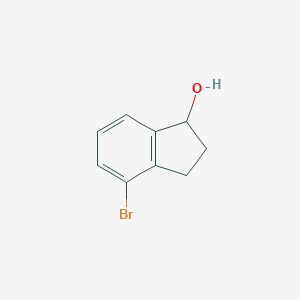
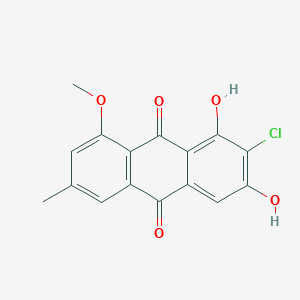





![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)


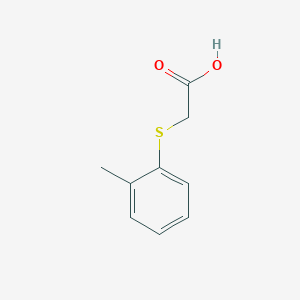
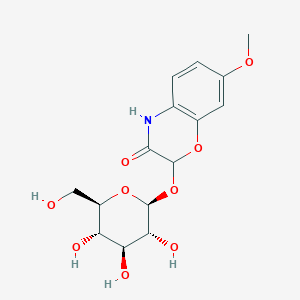
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
